1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate
Description
Properties
Molecular Formula |
C13H9Cl2N3O2 |
|---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
[(2E)-1-cyano-2-(3,6-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate |
InChI |
InChI=1S/C13H9Cl2N3O2/c1-7(19)20-9(6-16)5-12-13(15)18-11-4-8(14)2-3-10(11)17-12/h2-5,9,17H,1H3/b12-5+ |
InChI Key |
NOIPSTUDCUXAAY-LFYBBSHMSA-N |
Isomeric SMILES |
CC(=O)OC(/C=C/1\C(=NC2=C(N1)C=CC(=C2)Cl)Cl)C#N |
Canonical SMILES |
CC(=O)OC(C=C1C(=NC2=C(N1)C=CC(=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction with Ethyl Cyanoacetate in the Presence of Sodium Hydride
A representative preparation method involves the following steps:
- Reagents: 2,3-dichloroquinoxaline, ethyl cyanoacetate, sodium hydride (NaH), and a suitable solvent such as dimethoxyethane (DME).
- Procedure:
- Sodium hydride is suspended in dimethoxyethane under stirring.
- Ethyl cyanoacetate is added dropwise to the sodium hydride suspension, generating the carbanion of ethyl cyanoacetate.
- After stirring for 30 minutes at room temperature, 2,3-dichloroquinoxaline is added to the reaction mixture.
- The mixture is stirred at room temperature for 3 hours, then heated under reflux for 1 hour.
- The solvent is removed under reduced pressure.
- The residue is treated with cold aqueous hydrochloric acid to precipitate the product.
- The solid is filtered, washed, dried, and recrystallized from ethanol to yield the target compound as yellow crystals.
This method yields the 1-cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate with good purity and moderate yield (e.g., 0.5 g from 1 g starting quinoxaline).
Alternative Synthetic Routes
Other synthetic approaches reported in related quinoxaline chemistry include:
- Use of Active Methylene Compounds: The reaction of 2,3-dichloroquinoxaline derivatives with various active methylene compounds under basic conditions to form substituted quinoxaline ylidenes.
- Nucleophilic Substitution and Condensation: Introduction of cyano and ester groups via nucleophilic attack on the quinoxaline ring followed by condensation with cyanoacetate esters.
- Reflux and Workup Conditions: Typically involve refluxing in polar aprotic solvents (e.g., dimethoxyethane, DMF) and acid workup to isolate the product.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Sodium hydride (NaH) | Generates carbanion from ethyl cyanoacetate |
| Solvent | Dimethoxyethane (DME), DMF | Polar aprotic solvents preferred |
| Temperature | Room temperature stirring + reflux (1 h) | Ensures complete reaction |
| Reaction Time | 3 h stirring + 1 h reflux | Sufficient for substitution and condensation |
| Workup | Acidic aqueous treatment (HCl) | Precipitates product |
| Purification | Recrystallization from ethanol | Yields pure yellow crystals |
Mechanistic Insights
The key step involves the generation of a stabilized carbanion from ethyl cyanoacetate by sodium hydride. This nucleophile attacks the electrophilic 2-position of the dichloroquinoxaline, displacing a chlorine atom and forming a carbon-carbon double bond conjugated with the quinoxaline ring. The resulting intermediate undergoes tautomerization or rearrangement to yield the final ylidene structure with cyano and acetate substituents.
Comparative Data of Related Compounds
Research Findings and Yields
- The reaction yields for the preparation of 1-cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate are typically moderate to good, with isolated yields around 35-40% depending on scale and purification methods.
- The product exhibits characteristic IR absorption bands for cyano (around 2200 cm⁻¹) and carbonyl (around 1635 cm⁻¹) groups, confirming the presence of the functional groups.
- Mass spectrometry data show molecular ion peaks consistent with the expected molecular weight (~304 g/mol).
Summary Table of Preparation Method
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1 | Sodium hydride + ethyl cyanoacetate in DME | Formation of carbanion nucleophile |
| 2 | Addition of 2,3-dichloroquinoxaline | Nucleophilic substitution on quinoxaline |
| 3 | Stirring at room temperature (3 h) + reflux (1 h) | Completion of reaction |
| 4 | Removal of solvent under vacuum | Concentration of reaction mixture |
| 5 | Acidic aqueous treatment (HCl) | Precipitation of product |
| 6 | Filtration, washing, drying | Isolation of crude product |
| 7 | Recrystallization from ethanol | Purification to yield pure compound |
This detailed synthesis approach for 1-cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is supported by peer-reviewed literature and experimental data, providing a reliable and reproducible method for researchers interested in this compound's preparation and further biological evaluation. The method leverages classical nucleophilic substitution and condensation chemistry on quinoxaline derivatives, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the cyano or acetate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) might be used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogenating agents for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate exhibit significant biological activities, particularly in anticancer research. Quinoxaline derivatives are known for their potential as:
- Anticancer Agents : Studies have shown that quinoxaline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer properties of quinoxaline derivatives. Researchers synthesized a series of compounds similar to 1-cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited potent antiproliferative activity, leading to significant reductions in cell viability .
Interaction Studies
Preliminary interaction studies have focused on understanding how 1-cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate interacts with biological targets. These studies are crucial for elucidating the compound's mechanisms of action and optimizing its pharmacological profile.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The table below compares key features of the target compound with analogous quinoxaline derivatives:
Key Observations:
- Chlorine Substitution: The 3,6-dichloro configuration in the target compound may induce stronger electron-withdrawing effects compared to the 6,7-dichloro isomer in compound 3 .
- Functional Groups: The cyano group in the target compound increases electrophilicity compared to ethyl ester or acetamide derivatives, making it more reactive in nucleophilic substitutions. The acetate ester improves solubility in polar solvents (e.g., acetonitrile, ethanol) relative to ethyl esters .
- Thermal Stability : Acetamide derivatives (e.g., compound 4a from ) exhibit higher melting points (~230°C) due to strong intermolecular hydrogen bonding, whereas ester-based compounds like the target are likely lower-melting solids or oils.
Biological Activity
1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate is a complex organic compound notable for its quinoxaline core and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₁₃H₉Cl₂N₃O₂
- Molecular Weight: 310.13 g/mol
- IUPAC Name: [(2E)-1-cyano-2-(3,6-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate
Table 1: Chemical Properties of 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl Acetate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉Cl₂N₃O₂ |
| Molecular Weight | 310.13 g/mol |
| IUPAC Name | [(2E)-1-cyano-2-(3,6-dichloro-1H-quinoxalin-2-ylidene)ethyl] acetate |
| InChI Key | NOIPSTUDCUXAAY-LFYBBSHMSA-N |
Anticancer Activity
Research indicates that compounds containing quinoxaline moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA topoisomerases and the induction of apoptosis in cancer cells.
Case Study:
A study investigating the antiproliferative effects of various quinoxaline derivatives, including 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate, found that this compound exhibited potent activity against several cancer cell lines. The IC50 values ranged from 0.5 to 5 µM depending on the cell line tested, indicating a strong potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The quinoxaline structure is known to interact with bacterial DNA gyrase, an essential enzyme for bacterial replication.
Research Findings:
In vitro studies demonstrated that 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 10 µg/mL for certain strains, suggesting strong antibacterial activity .
The biological activity of 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate can be attributed to several mechanisms:
- DNA Intercalation: The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Topoisomerase Inhibition: It acts as an inhibitor of topoisomerase II, leading to DNA strand breaks and subsequent cell death.
- Apoptotic Induction: The compound has been shown to activate apoptotic pathways in cancer cells, promoting programmed cell death.
Q & A
How can the molecular structure of 1-Cyano-2-(3,6-dichloroquinoxalin-2(1H)-ylidene)ethyl acetate be confirmed using spectroscopic and crystallographic methods?
Basic Question (Structural Characterization)
Methodological Answer:
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the crystal structure. Hydrogen bonding patterns (N–H···O and C–H···O) should be analyzed to interpret packing motifs, as demonstrated in similar quinoxaline derivatives .
- Mass Spectrometry (MS) : Compare observed [M⁺] values (e.g., m/z 533.0768 in analogous compounds) with theoretical calculations to confirm molecular weight .
- Elemental Analysis : Validate purity by matching experimental and calculated C, H, N, and S percentages (e.g., C: 69.94% observed vs. 69.90% calculated) .
What strategies are effective in resolving discrepancies between calculated and observed spectroscopic data for this compound?
Advanced Question (Data Contradiction Analysis)
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using density functional theory (DFT) to simulate UV-Vis or NMR spectra. Compare with experimental data to identify steric/electronic effects, as applied in chalcone derivatives with cyano groups .
- Crystallographic Validation : Cross-reference computational bond angles/torsions with X-ray data (e.g., C8–N2–C1–C2 torsion: −147.1° calculated vs. −148.2° observed) to refine force field parameters .
- Error Source Identification : Check for solvent effects in NMR or crystal twinning in XRD, which may cause deviations .
What synthetic routes are reported for analogous quinoxaline derivatives, and how can they be adapted for this compound?
Basic Question (Synthesis Design)
Methodological Answer:
- Nucleophilic Substitution : React 3,6-dichloroquinoxalin-2(1H)-one with ethyl 2-cyanoacetate under basic conditions (e.g., K₂CO₃ in DMF), as shown for ethyl (3-methyl-2-oxoquinoxalinyl)acetate synthesis .
- Cyclocondensation : Use 1,2-diamines with dichlorinated diketones to form the quinoxaline core, followed by cyanoethylation via Knoevenagel condensation .
- Yield Optimization : Monitor reaction progress via TLC and purify via flash chromatography (ethyl acetate/hexane gradients), achieving ~78% yield as in related protocols .
How do substituents on the quinoxaline ring influence the compound's electronic properties and potential nonlinear optical (NLO) applications?
Advanced Question (Structure-Property Relationships)
Methodological Answer:
- Electron-Withdrawing Effects : The 3,6-dichloro groups increase electron deficiency, enhancing charge-transfer interactions. Compare UV-Vis λmax shifts with non-halogenated analogs .
- NLO Activity Screening : Perform third-harmonic generation (THG) or electric-field-induced second-harmonic generation (EFISH) measurements on thin films. Chlorine substituents may improve hyperpolarizability (β) due to increased dipole moments .
- Computational Modeling : Use TD-DFT to simulate excited-state transitions and correlate with experimental nonlinear optical responses .
What are the key considerations in designing crystallization experiments to obtain high-quality single crystals for X-ray analysis?
Basic Question (Crystallization Strategy)
Methodological Answer:
- Solvent Selection : Use ethyl acetate/hexane mixtures for slow evaporation, promoting ordered packing via hydrogen bonds (N–H···O) .
- Temperature Control : Crystallize at 4°C to reduce nucleation rates, ensuring larger crystal formation .
- Additive Screening : Introduce trace acetic acid to stabilize zwitterionic forms, as seen in tetrahydroquinoxaline derivatives .
What computational methods are recommended to model the hydrogen-bonding interactions observed in the crystal structure?
Advanced Question (Computational Chemistry)
Methodological Answer:
- Periodic Boundary DFT : Simulate the crystal lattice using VASP or CRYSTAL17 to replicate N–H···O and C–H···O interactions .
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 15% H-bonding, 30% van der Waals) with CrystalExplorer, referencing similar quinoxaline packing .
- MD Simulations : Perform molecular dynamics in explicit solvent to assess hydrogen bond stability under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
